molecular formula C10H15ClN2O2 B1358714 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride CAS No. 247062-03-9

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

Cat. No. B1358714
CAS RN: 247062-03-9
M. Wt: 230.69 g/mol
InChI Key: CLQMCTADJQLZSO-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the CAS Number: 247062-03-9 . It has a molecular weight of 230.69 and its IUPAC name is 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride . It is a versatile compound widely used in scientific research.


Synthesis Analysis

3-Amino-2-hydroxy-4-phenylbutyric acids (AHPA or alternatively abbreviated AHPBA) serve as chiral building blocks for various bioactive compounds including aminopeptidase N (APN) inhibitors, HIV-l protease inhibitors, and renin inhibitors . The synthesis of α-hydroxy-β-amino acids has attracted considerable interest in recent years and various synthetic approaches have been developed to complete their synthesis .


Molecular Structure Analysis

The molecular formula of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is C10H15ClN2O2 . The Inchi Code is 1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H .


Physical And Chemical Properties Analysis

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a powder with a melting point of 212-213 . It is stored at room temperature .

Scientific Research Applications

Chiral Building Blocks

This compound serves as a chiral building block for various bioactive compounds, including aminopeptidase N (APN) inhibitors , HIV-1 protease inhibitors , and renin inhibitors . These are crucial in the development of medications for conditions such as hypertension and HIV/AIDS .

Organic Synthesis

It is used in organic synthesis processes, particularly in green chemistry applications. This includes the synthesis of complex heterocyclic molecules using nanoparticles as catalysts, emphasizing environmentally friendly procedures .

Safety and Hazards

The safety information indicates that it is harmful if swallowed or inhaled, causes skin irritation, and is harmful to aquatic life . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMCTADJQLZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

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